

# Application of Raltegravir in Studies of Latent HIV Reservoirs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Raltegravir**, an integrase strand transfer inhibitor, in the scientific investigation of latent HIV reservoirs. This document includes summaries of key quantitative data from clinical and in vitro studies, detailed experimental protocols for relevant assays, and visualizations of critical pathways and workflows.

#### Introduction

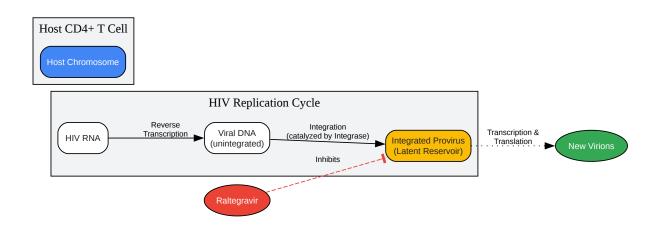
The establishment of a latent reservoir of integrated HIV-1 provirus in long-lived resting memory CD4+ T cells is the primary obstacle to a cure for HIV infection.[1][2] Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir.[3] Upon cessation of ART, viral replication rebounds from these latently infected cells.[3] **Raltegravir**, by inhibiting the integrase enzyme, prevents the integration of newly synthesized viral DNA into the host cell genome, a critical step in the establishment of persistent infection.[4][5][6] This mechanism makes **Raltegravir** a valuable tool for studying the dynamics of the latent reservoir, including its size, stability, and response to therapeutic interventions.

# Mechanism of Action of Raltegravir

**Raltegravir** is an integrase strand transfer inhibitor (INSTI) that specifically targets the strand transfer step of HIV-1 integration.[6][7] After reverse transcription of the viral RNA genome into



double-stranded DNA, the viral integrase enzyme processes the ends of the viral DNA and then catalyzes its insertion into the host cell's chromosomal DNA. **Raltegravir** binds to the active site of the integrase enzyme, preventing the covalent linkage of the viral DNA to the host genome.[5][8] This leads to the accumulation of unintegrated viral DNA in the form of 1-LTR and 2-LTR circles.[9][10]



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Figure 1. Mechanism of **Raltegravir** in blocking HIV integration.

# **Application in Clinical and Preclinical Studies**

**Raltegravir** has been utilized in numerous studies to investigate its impact on the latent HIV reservoir, primarily through "intensification" studies where it is added to a stable, suppressive ART regimen. The primary hypothesis of these studies is that ongoing, low-level viral replication, which may be insensitive to other antiretroviral agents, contributes to the maintenance of the latent reservoir. By blocking integration, **Raltegravir** is expected to prevent the replenishment of the reservoir.

# Summary of Quantitative Data from Raltegravir Intensification Studies



The following tables summarize findings from various studies on the effect of **Raltegravir** intensification on markers of the HIV reservoir.

Table 1: Effect of Raltegravir on HIV-1 DNA in CD4+ T cells

Study	Duration of Intensification	Change in Total HIV-1 DNA	Change in Integrated HIV- 1 DNA	Reference(s)
Vallejo et al. (2012)	48 weeks	Significant decay (P = 0.021)	Not specified	[11]
Puertas et al. (2018)	24 weeks	No significant change	Not specified	[9]
Buzón et al. (2014)	48 weeks	Modest, non- significant decline	No significant change	[12]
McMahon et al. (2015) (Early ART)	3 years	Significant reduction in PHI group vs. CHI group (P < 0.01)	Significant reduction in PHI group vs. CHI group (P < 0.01)	[13]
Lodi et al. (2022)	3 months	Decrease from 117 to 27.5 copies/million cells in 4/6 patients	Not specified	[14]

PHI: Primary HIV Infection, CHI: Chronic HIV Infection

Table 2: Effect of Raltegravir on 2-LTR Circles and Residual Viremia



Study	Duration of Intensification	Change in 2- LTR Circles	Change in Residual Viremia	Reference(s)
Vallejo et al. (2012)	48 weeks	No variation	No variation	[11]
Puertas et al. (2018)	24 weeks	Transient increase in a significant proportion	Reduction in samples with intermediate levels (10-60 copies/mL)	[9]
Gandhi et al. (2011)	12 weeks	No significant increase	No significant reduction	[10]
Buzón et al. (2014)	48 weeks	No significant change	Earlier suppression to <50 copies/mL	[12]

## **Experimental Protocols**

Detailed methodologies for key experiments used to assess the impact of **Raltegravir** on the latent HIV reservoir are provided below.

# Protocol 1: Quantification of Total and Integrated HIV-1 DNA in CD4+ T cells

This protocol outlines the general steps for measuring total and integrated HIV-1 DNA from patient-derived CD4+ T cells using droplet digital PCR (ddPCR), a highly sensitive method for nucleic acid quantification.[15]

- 1. Isolation of Resting CD4+ T cells:
- Obtain peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.



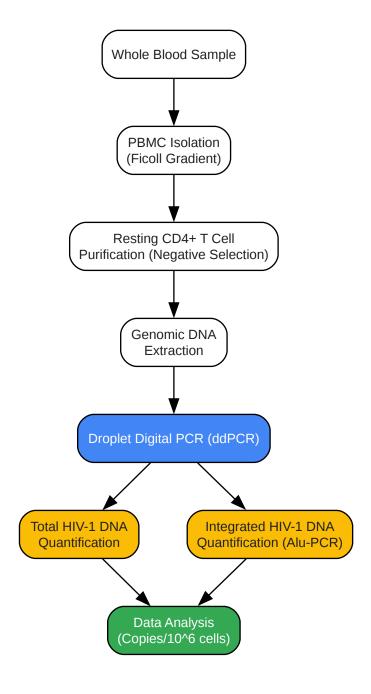
 Isolate resting CD4+ T cells by negative selection using magnetic beads to deplete CD8+, CD14+, CD19+, CD56+, HLA-DR+, CD25+, and CD69+ cells. Purity should be assessed by flow cytometry.

#### 2. DNA Extraction:

- Extract genomic DNA from the purified resting CD4+ T cells using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accurate input into the PCR reaction.
- 3. Droplet Digital PCR (ddPCR) for Total HIV-1 DNA:
- Prepare a ddPCR reaction mix containing ddPCR Supermix for Probes (No dUTP), primers and a probe targeting a conserved region of the HIV-1 genome (e.g., LTR or Gag), and the extracted genomic DNA.
- Use a reference gene assay (e.g., RPP30) for normalization.
- Generate droplets using a droplet generator.
- Perform PCR amplification on a thermal cycler.
- Read the droplets on a droplet reader to quantify the number of positive and negative droplets for both HIV-1 DNA and the reference gene.
- Analyze the data using appropriate software to determine the copies of HIV-1 DNA per million CD4+ T cells.
- 4. ddPCR for Integrated HIV-1 DNA (Alu-PCR):
- This method involves a nested PCR approach.
- First-round PCR: Perform a pre-amplification step using primers specific for a highly repeated human element (Alu) and a primer in the HIV-1 Gag gene. This selectively amplifies integrated proviruses located near Alu elements.



- Second-round ddPCR: Use the product from the first-round PCR as a template for a ddPCR reaction with primers and a probe specific to the HIV-1 LTR region.
- Quantify as described for total HIV-1 DNA.



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Figure 2. Workflow for quantifying total and integrated HIV-1 DNA.

# **Protocol 2: Quantitative Viral Outgrowth Assay (qVOA)**

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The qVOA is considered the "gold standard" for measuring the frequency of latently infected cells capable of producing replication-competent virus.[15]

- 1. Isolation of Resting CD4+ T cells:
- As described in Protocol 1.
- 2. Limiting Dilution Culture:
- Serially dilute the purified resting CD4+ T cells in 5-fold dilutions and plate them in multiple replicate wells of a 96-well plate.
- The input cell number per well can range from 1 million down to a few hundred cells.
- 3. T-cell Activation and Co-culture:
- Activate the patient's cells with a potent mitogen like phytohemagglutinin (PHA) and irradiated feeder PBMCs from a healthy donor to reverse latency.[16]
- Add MOLT-4/CCR5 cells or PHA-activated CD4+ lymphoblasts from uninfected donors to the culture to allow for the amplification of any virus produced.[15][16]
- 4. Culture and Monitoring:
- Culture the cells for 14-21 days, replenishing the media and adding fresh feeder cells periodically.
- At multiple time points (e.g., day 7, 14, 21), collect supernatant from each well.
- 5. Detection of Viral Outgrowth:
- Measure the presence of HIV-1 p24 antigen in the culture supernatant using a sensitive ELISA.[15]
- Alternatively, quantify viral RNA in the supernatant using a quantitative RT-PCR assay for earlier and more sensitive detection.[16]
- 6. Data Analysis:



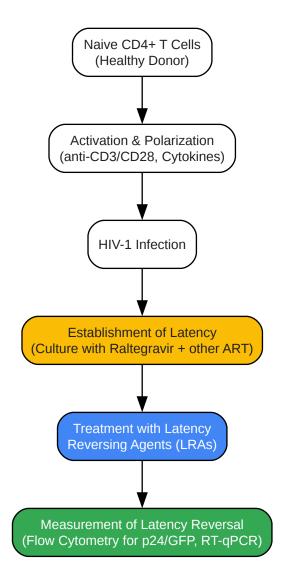
- A well is considered positive if viral outgrowth is detected.
- Use maximum likelihood estimation based on the number of positive wells at each cell dilution to calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) resting CD4+ T cells.

### **Protocol 3: In Vitro HIV Latency Model with Raltegravir**

In vitro models are essential for studying the molecular mechanisms of HIV latency and for screening latency-reversing agents (LRAs).[17][18]

- 1. Generation of Latently Infected Primary CD4+ T cells:
- Isolate naive CD4+ T cells from a healthy donor.
- Activate the cells with anti-CD3/CD28 beads and polarize them towards a central memory phenotype (TCM) using a cocktail of cytokines (e.g., IL-2, TGF-β).[19][20]
- Infect the activated cells with a replication-competent HIV-1 strain.
- After infection, culture the cells in the presence of ART, including Raltegravir, to prevent new infection cycles and allow the establishment of latency in the resting cells.[20]
- 2. Treatment with Latency Reversing Agents (LRAs):
- After establishment of latency, treat the cells with various LRAs (e.g., HDAC inhibitors like Vorinostat, PKC agonists like prostratin) in the continued presence of Raltegravir to prevent viral spread.[21][22]
- 3. Measurement of Latency Reversal:
- Quantify the reactivation of latent HIV by measuring the expression of viral proteins (e.g., intracellular p24 Gag by flow cytometry) or viral RNA (by RT-qPCR).[23]
- If a reporter virus (e.g., expressing GFP) is used, latency reversal can be measured by the percentage of GFP-positive cells.[19]





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